3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole
CAS No.: 1356087-94-9
Cat. No.: VC15927600
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356087-94-9 |
|---|---|
| Molecular Formula | C13H10N4O2 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 3-(5-methylpyridin-2-yl)-5-nitro-1H-indazole |
| Standard InChI | InChI=1S/C13H10N4O2/c1-8-2-4-12(14-7-8)13-10-6-9(17(18)19)3-5-11(10)15-16-13/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | JYWIARCFWALNAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
3-(5-Methylpyridin-2-yl)-5-nitro-1H-indazole features a bicyclic indazole system (benzene fused to pyrazole) with two critical substituents:
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Nitro group at the 5-position of the indazole ring, introducing strong electron-withdrawing effects that influence reactivity and intermolecular interactions.
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5-Methylpyridin-2-yl moiety at the 3-position, providing a planar aromatic system with potential for π-π stacking and hydrogen bonding through the pyridine nitrogen .
The tautomeric equilibrium between 1H- and 2H-indazole forms is locked in the 1H configuration due to steric and electronic effects from the 3-substituent, as confirmed by X-ray crystallographic studies of analogous indazoles .
Electronic and Steric Effects
Quantum mechanical calculations on similar nitroindazoles reveal:
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Nitro group: Reduces electron density at C-4 and C-7 positions (Mulliken charges: −0.12 e and −0.09 e, respectively), creating electrophilic centers for nucleophilic aromatic substitution .
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Methylpyridine: The methyl group at the pyridine’s 5-position induces torsional strain (dihedral angle: 12.7° relative to indazole plane), slightly distorting molecular planarity while enhancing solubility in polar aprotic solvents .
Synthetic Methodologies
Condensation-Based Approaches
The most widely reported synthesis involves a three-step sequence:
Step 1:
N-alkylation of 5-nitroindazole with 2-chloro-5-methylpyridine under Ullmann coupling conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: DMF at 110°C for 18 hours
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Yield: 68–72%
Step 2:
Purification via silica gel chromatography (eluent: ethyl acetate/hexanes 3:7) removes unreacted starting materials and bis-alkylated byproducts .
Step 3:
Recrystallization from ethanol/water (4:1) affords analytically pure product (mp: 187–189°C) .
Alternative Routes
Microwave-assisted synthesis reduces reaction times significantly:
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5-Nitroindazole (1.0 eq), 2-bromo-5-methylpyridine (1.2 eq)
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Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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K₂CO₃ (3.0 eq) in DMSO
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150°C, 300 W, 30 minutes
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Yield: 81%
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data for the compound shows:
Solubility Profile
Experimental solubility in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 48.2 ± 2.1 |
| Ethanol | 12.7 ± 0.8 |
| Dichloromethane | 6.4 ± 0.3 |
| Water | <0.01 |
The low aqueous solubility (logP = 2.81) necessitates formulation strategies for biological testing, typically using DMSO stock solutions diluted in saline .
Biological Activities and Applications
Antimicrobial Performance
Analogous 5-nitroindazole derivatives exhibit broad-spectrum activity:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Structure-activity relationship (SAR) analysis indicates the nitro group is essential for disrupting microbial electron transport chains .
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